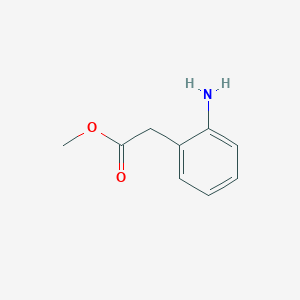
Methyl 2-(2-aminophenyl)acetate
Cat. No. B1310229
Key on ui cas rn:
35613-44-6
M. Wt: 165.19 g/mol
InChI Key: BWQBYHGDMBHIIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07291635B2
Procedure details


The title A compound, (2-nitro-phenyl)-acetic acid methyl ester (5.0 g, 25.6 mmol) is dissolved in MeOH (125 mL) in a Parr Bottle. It is purged with nitrogen, then added PtO2 (185 mg), then placed on a Parr Shaker under 50 to 55 psi of hydrogen with shaking for 25.5 h. The reaction is opened and filtered through celite, and concentrated to yield (2-amino-phenyl) acetic acid methyl ester as an amber oil: [M+1]+=166.


Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:14])[CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[N+:11]([O-])=O>CO>[CH3:1][O:2][C:3](=[O:14])[CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[NH2:11]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(CC1=C(C=CC=C1)[N+](=O)[O-])=O
|
|
Name
|
|
|
Quantity
|
125 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with shaking for 25.5 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
It is purged with nitrogen
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through celite
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Details
Reaction Time |
25.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(CC1=C(C=CC=C1)N)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
